molecular formula C15H11ClN4OS B12036935 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-35-2

3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036935
CAS No.: 478254-35-2
M. Wt: 330.8 g/mol
InChI Key: QFMFTZZSXAUUED-AHEHSYJASA-N
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Description

5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common starting materials might include 2-chlorobenzaldehyde, furfural, and hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They might be used in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, such compounds can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various substitutions.

    5-(2-chlorophenyl)-1,2,4-triazole: A simpler analog with a chlorophenyl group.

    4-(2-furyl)-1,2,4-triazole: A compound with a furyl group attached to the triazole ring.

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

478254-35-2

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-13-8-2-1-7-12(13)14-18-19-15(22)20(14)17-9-3-5-11-6-4-10-21-11/h1-10H,(H,19,22)/b5-3+,17-9+

InChI Key

QFMFTZZSXAUUED-AHEHSYJASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3)Cl

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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